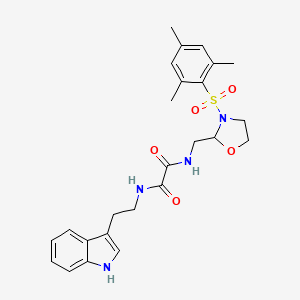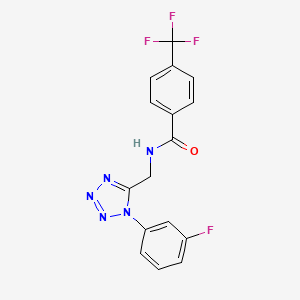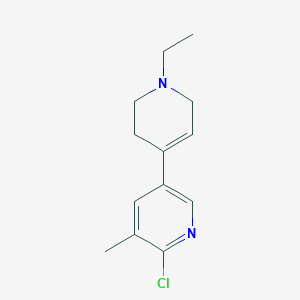![molecular formula C13H25ClN2O3 B2958526 tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride CAS No. 2155852-24-5](/img/structure/B2958526.png)
tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride” is a chemical compound with the linear formula C14H27CLN2O2 . It is a white to yellow solid .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane, which is a key component of the compound, has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C14H27CLN2O2 . The InChI code for this compound is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(11)7-9-15-10-8-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H .Chemical Reactions Analysis
The synthesis of 8-oxa-2-azaspiro[4.5]decane involves reactions with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Further details about the chemical reactions involved in the synthesis of “this compound” are not available in the retrieved sources.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . The molecular weight of the compound is 290.83 .Scientific Research Applications
Synthesis and Chemical Properties
Gabapentin-base Synthesis and Theoretical Studies
The compound has been involved in the development of novel classes of compounds through an intermolecular Ugi reaction. This synthesis showcases its utility in creating biologically active compounds, highlighting the impact of electron-donating and withdrawing groups on the strength of intramolecular hydrogen bonds (Amirani Poor et al., 2018).
Synthetic Pathways and Derivatives
Research has detailed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, underscoring the versatility of these spirocyclic compounds in accessing new chemical spaces (Meyers et al., 2009).
Reaction Pathways and Derivatives
Reactivity and Product Formation
The compound has shown interesting reactivity patterns, such as undergoing reactions with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products. This indicates its potential for generating diverse biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Application in Photoredox Catalysis
It serves as a precursor in photoredox-catalyzed aminations, establishing a new pathway for assembling 3-aminochromones. This process opens avenues for creating amino pyrimidines and diversifying pharmacological research (Wang et al., 2022).
Future Directions
The synthesis of new 8-oxa-2-azaspiro[4.5]decane, a key component of “tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride”, is promising for the production of important biologically active compounds . This suggests potential future directions in the development of new pharmaceuticals or other applications in the field of biologically active compounds.
properties
IUPAC Name |
tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-14-9-13(10)4-6-17-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVPOMUWHQJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)
![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)
![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)
![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)